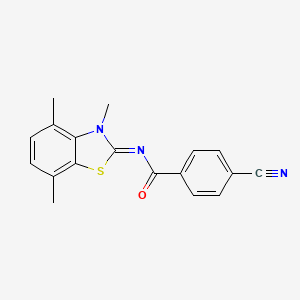

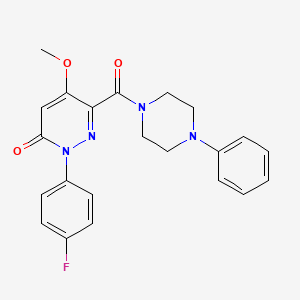

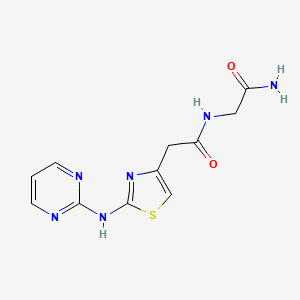

3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

INF 801 es un compuesto que ha despertado un gran interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Es conocido por su estabilidad y versatilidad, lo que lo convierte en un tema de estudio valioso en química, biología, medicina e industria.

Análisis Bioquímico

Biochemical Properties

3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid is known to be an ASIC3 inhibitor . It effectively blocks ASIC3-mediated pain and inflammation

Cellular Effects

It influences cell function by blocking ASIC3-mediated pain and inflammation

Molecular Mechanism

At the molecular level, this compound acts as an ASIC3 inhibitor . It binds to ASIC3, blocking its function and thereby reducing pain and inflammation

Métodos De Preparación

La síntesis de INF 801 suele implicar una serie de reacciones químicas en condiciones controladas. Un método común es la síntesis solvotermal, que consiste en disolver los materiales precursores en un disolvente y calentar la mezcla para facilitar la reacción . Este método es conocido por producir compuestos de alta pureza con estructuras bien definidas. Los métodos de producción industrial a menudo implican escalar estas técnicas de laboratorio para producir cantidades mayores del compuesto mientras se mantiene su calidad y consistencia.

Análisis De Reacciones Químicas

INF 801 se somete a varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para garantizar el resultado deseado. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas, pero a menudo incluyen derivados de INF 801 que conservan su estructura central mientras exhiben nuevas propiedades .

Aplicaciones Científicas De Investigación

INF 801 tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como catalizador en diversas reacciones debido a su estabilidad y reactividad. En biología, se ha estudiado por su potencial como agente de administración de fármacos, gracias a su capacidad de interactuar con moléculas biológicas sin causar efectos secundarios significativos. En medicina, se está explorando INF 801 por su potencial para tratar diversas enfermedades, incluido el cáncer y las enfermedades infecciosas, al dirigirse a vías moleculares específicas. En la industria, se utiliza en la producción de materiales de alto rendimiento y como componente en procesos de fabricación avanzados .

Mecanismo De Acción

El mecanismo por el cual INF 801 ejerce sus efectos implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, en sistemas biológicos, puede unirse a ciertas proteínas o enzimas, alterando su actividad y provocando cambios en los procesos celulares. Esto puede resultar en efectos terapéuticos, como inhibir el crecimiento de células cancerosas o reducir la inflamación. Los objetivos y vías moleculares exactos involucrados pueden variar según la aplicación específica y las condiciones en las que se utiliza INF 801 .

Comparación Con Compuestos Similares

INF 801 es único en su combinación de estabilidad, reactividad y versatilidad. Los compuestos similares incluyen otros marcos metalorgánicos y polímeros de coordinación, que comparten algunas de estas propiedades pero pueden diferir en sus estructuras químicas específicas y aplicaciones. Por ejemplo, MOF-801 es otro marco metalorgánico que se ha estudiado por su alta estabilidad térmica y química . INF 801 se destaca por su gama más amplia de aplicaciones y su capacidad de sufrir una variedad más amplia de reacciones químicas .

Propiedades

IUPAC Name |

3-(3,6-dichlorocarbazol-9-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYNAXRKXFKHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)O)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300816-42-6 |

Source

|

| Record name | 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)

![4-(indolin-1-ylsulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B3019226.png)

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)

![2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3019231.png)